N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide
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Overview
Description
Formanilide is an organic compound with the formula C6H5NHCHO . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of formanilide consists of a formamide group (HCONH) attached to a phenyl group (C6H5) . The structure of “N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide” would be similar, with additional isopropyl and phenylcyclopentyl groups attached to the phenyl group.Chemical Reactions Analysis
Formanilides, like other amides, can participate in various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The “N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide” might exhibit similar reactivity.Physical And Chemical Properties Analysis
Formanilide is a solid at room temperature, with a melting point of 46-48 °C and a boiling point of 166 °C at 14 mmHg . It is soluble in water . The properties of “N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide” might be similar, but could vary due to the additional groups.Scientific Research Applications
Synthesis of Isocyanides
A novel approach for the synthesis of isocyanides from N-substituted formamides using chlorophosphate compounds has been developed. This method, employing various chlorophosphate reagents and tertiary amines, enables the production of both alkyl and aryl isocyanides with high yields, showcasing the potential of N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide in generating isocyanides which are valuable intermediates in pharmaceutical and agrochemical industries (Kobayashi et al., 2011).
Modelling of Stable Conformations
The computational analysis of formamide and its derivatives, including N-substituted formamides, for the prediction of stable molecular conformations has been conducted. This research is crucial for understanding the structural dynamics of formamide derivatives in the development of new chemical entities (Walther, 1987).
Oxidative Addition in Palladium Complexes
Research on the oxidative addition of N-(2-iodophenyl)formamide to palladium complexes has provided insights into the mechanisms of complex formation and the potential for creating novel palladium-based catalysts. This area of study is significant for advancing catalytic processes in organic synthesis (Vicente-Hernández et al., 2016).
N-Formylation of Amines
The use of formyloxyacetoxyphenylmethane as an N-formylating agent for amines, amino acids, and peptides has been explored. This application demonstrates the versatility of N-substituted formamides in synthesizing a wide range of N-formylated products under mild conditions, which is valuable for peptide synthesis and modifications (Chapman et al., 2017).
Integration into Nanowire Device Fabrication
In the development of nanowire-based electronic devices, the precursor formamide 1 has been utilized due to the instability of isocyanides in air. This research indicates the potential for incorporating N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide into the fabrication of nanoscale devices, highlighting its role in the synthesis of silicon nanowires (He et al., 2005).
Safety and Hazards
properties
IUPAC Name |
1-phenyl-N-(2-propan-2-ylphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16(2)18-12-6-7-13-19(18)22-20(23)21(14-8-9-15-21)17-10-4-3-5-11-17/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJVOUTDLAFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide |
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